molecular formula C17H20F3N3O2S B3042617 MFCD00203709 CAS No. 648427-22-9

MFCD00203709

Cat. No.: B3042617
CAS No.: 648427-22-9
M. Wt: 387.4 g/mol
InChI Key: YAQIDWGFTZLBDX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-[2-hydroxy-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]sulfanylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c1-11(2)16(25)21-13-5-3-4-6-14(13)26-10-12(24)9-23-8-7-15(22-23)17(18,19)20/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQIDWGFTZLBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1SCC(CN2C=CC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00203709 typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-hydroxy-3-(3-trifluoromethyl-1H-pyrazol-1-yl)propyl bromide with thiophenol in the presence of a base to form the intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

MFCD00203709 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

MFCD00203709 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD00203709 involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD00203709 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as higher potency, selectivity, or stability under various conditions .

Biological Activity

MFCD00203709, also known by its chemical identifier 648427-22-9, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

This compound is characterized by a specific combination of functional groups that contribute to its biological activity. The compound is synthesized through multi-step chemical reactions, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-hydroxy-3-(3-trifluoromethyl-1H-pyrazol-1-yl)propyl bromide with thiophenol in the presence of a base, followed by reaction with 2-methylpropanoyl chloride to yield the final product.

Reaction Types

The compound undergoes various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions at the pyrazole ring and trifluoromethyl group.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagents UsedConditionsMajor Products
OxidationPotassium permanganateAcidic/NeutralSulfoxides or sulfones
ReductionLithium aluminum hydrideAnhydrous etherAlcohols or amines
SubstitutionSodium azide or thiolsBasic conditionsVarious substituted products

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of signal transduction pathways, which are crucial for various biological processes.

Applications in Research

This compound has been investigated for multiple applications:

  • Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : Explored for its ability to modulate receptor activities, which may have implications in therapeutic contexts.
  • Therapeutic Potential : Research indicates potential applications in treating diseases such as cancer and inflammatory conditions due to its biological properties.

Case Study 1: Enzyme Inhibition

A study conducted on this compound demonstrated its effectiveness as an inhibitor for a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound.

Case Study 2: Receptor Modulation

Another investigation focused on the modulation of receptor activity by this compound. The findings revealed that the compound could effectively alter receptor signaling pathways, suggesting its potential as a therapeutic agent in conditions where receptor modulation is beneficial.

Table 2: Summary of Case Studies on this compound

Study FocusFindingsImplications
Enzyme InhibitionSignificant reduction in enzyme activityPotential anti-cancer therapeutic applications
Receptor ModulationAltered receptor signaling pathwaysPossible treatment for inflammatory conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.